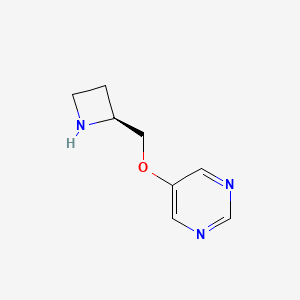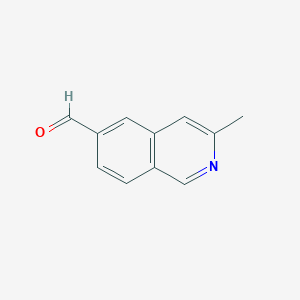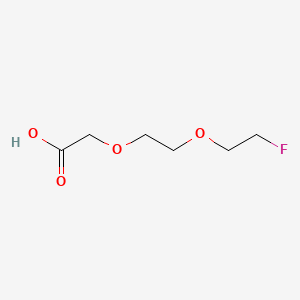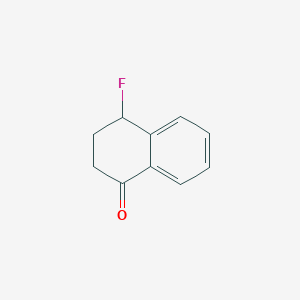
(S)-5-(azetidin-2-ylmethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is a chiral compound that features a pyrimidine ring substituted with an azetidin-2-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines to form azetidin-2-ones . This is followed by hydrolysis and intramolecular ring closure to yield the desired azetidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(azetidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium persulfate and potassium dihydrogen phosphate are commonly used oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
(S)-5-(azetidin-2-ylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(azetidin-2-ylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(azetidin-2-ylmethoxy)-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3-methylene-azetidin-2-one derivatives: These compounds feature a methylene group attached to the azetidine ring.
Uniqueness
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1 |
Clave InChI |
XOYWIKDUNYLVAF-ZETCQYMHSA-N |
SMILES isomérico |
C1CN[C@@H]1COC2=CN=CN=C2 |
SMILES canónico |
C1CNC1COC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)




![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
